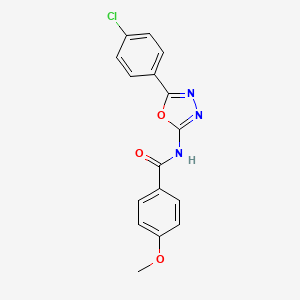

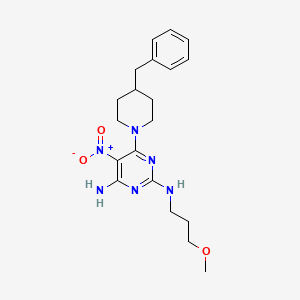

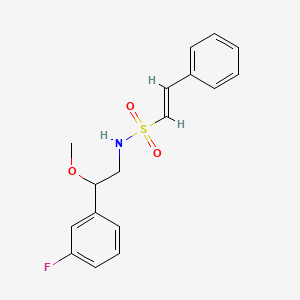

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, was confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into sulfonyl chloride, followed by nucleophilic attack of the amines, resulted in the formation of new sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Acetamide, N-(4-chlorophenyl)-” has a molecular weight of 169.608 .Scientific Research Applications

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity . Specifically, it has shown some anti-tobacco mosaic virus activity. This suggests that it could potentially be used in the development of new antiviral drugs .

Antitubercular Activity

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide” has also been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This indicates that it could be a candidate for the development of novel antitubercular agents .

Synthesis of Derivatives

The compound has been used as a starting point for the synthesis of various derivatives . These derivatives have been tested for their biological activities, which could lead to the discovery of new drugs with improved properties .

Study of Biological Activities

The compound and its derivatives have been studied for a wide range of biological activities . This includes antifungal and herbicidal properties, which could have potential agricultural applications .

Development of New Drugs

The compound’s biological activities suggest that it could be used in the development of new drugs . For example, its antiviral and antitubercular activities could lead to the development of new treatments for viral infections and tuberculosis .

Research Tool

The compound can be used as a research tool in the study of biological processes . For example, its interactions with biological targets can be studied to gain insights into how these processes work .

Mechanism of Action

Target of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a synthetic compound that has been studied for its antitubercular activity . The primary targets of this compound are the cell lines of Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of tuberculosis .

Mode of Action

The mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with the bacterial cells leads to the inhibition of Mycobacterium tuberculosis cell growth .

Biochemical Pathways

The compound’s antitubercular activity suggests that it may interfere with the metabolic processes essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it possesses suitable pharmacokinetic properties that allow it to reach its target in the body .

Result of Action

The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is the inhibition of Mycobacterium tuberculosis cell growth . This leads to a decrease in the bacterial population, thereby mitigating the symptoms of tuberculosis .

Action Environment

The action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILFQXAIYKJFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2611385.png)

![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2611388.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)

![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide](/img/structure/B2611405.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)